molecular formula C12H25O4P-2 B8793323 Dodecylphosphate

Dodecylphosphate

Cat. No.: B8793323
M. Wt: 264.30 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-L
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Description

Dodecylphosphate (C₁₂H₂₇O₄P), also known as lauryl phosphate or monododecyl phosphate, is an organophosphate compound characterized by a 12-carbon alkyl chain linked to a phosphate group. It serves as a versatile molecule in biochemical, industrial, and materials science applications. Structurally, the compound’s amphiphilic nature enables its use in micelle and vesicle formation (phase-transition temperature: 2.3°C) , while its phosphate group facilitates interactions with calcium ions in bioceramic composites like hydroxyapatite (HA) . This compound is also employed as a ligand in receptor studies, notably as an LPA2 receptor agonist, though its efficacy varies across biological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylphosphate can be synthesized through the reaction of lauryl alcohol with phosphoric acid. The process typically does not require catalysts. The reaction proceeds as follows: [ \text{C}{12}\text{H}{25}\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{C}{12}\text{H}{25}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} ] The crude product is then purified by recrystallization and characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: In industrial settings, lauryl phosphate is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of lauryl alcohol to phosphoric acid under controlled temperature and pressure conditions. The product is then subjected to purification processes to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Dodecylphosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lauryl phosphate esters.

    Reduction: Reduction reactions can convert lauryl phosphate into lauryl alcohol and phosphoric acid.

    Substitution: this compound can participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: this compound esters.

    Reduction: Lauryl alcohol and phosphoric acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Flame Retardant Composites

Dodecyl dihydrogen phosphate has been utilized in the development of flame-retardant composites. A study demonstrated the synthesis of a hybrid material combining magnesium borate whiskers and hydrated alumina modified with dodecyl dihydrogen phosphate. This composite exhibited enhanced fire safety properties when incorporated into epoxy resin matrices.

Case Study: Hybrid Composites

  • Objective: To improve the mechanical properties and fire safety of epoxy resin composites.
  • Methodology: The dodecyl dihydrogen phosphate was grafted onto the surface of magnesium borate whisker/hydrated alumina composite particles.
  • Results:
    • Enhanced dispersion of the hybrid in the epoxy matrix.
    • Improved flame retardancy due to the formation of a compact carbon layer during combustion.
    • Increased char residue formation, indicating better thermal stability.
SampleDodecyl Dihydrogen Phosphate (phr)Char Residue (%)
EP010.2
EP41023.4

This data illustrates that the addition of dodecyl dihydrogen phosphate significantly enhances the char residue formation, which correlates with improved flame retardant properties .

Surface Modification

Dodecyl dihydrogen phosphate is also employed for surface modification of materials to enhance hydrophobicity and compatibility in composite materials. Its alkyl chain structure allows for effective integration with polymer matrices, improving mechanical performance and chemical resistance.

Drug Delivery Systems

Dodecyl dihydrogen phosphate has been explored in drug delivery systems, particularly in the formulation of liposomes. These vesicles can encapsulate drugs, providing controlled release and targeted delivery.

Case Study: Liposomal Encapsulation

  • Objective: To evaluate the effectiveness of dodecyl dihydrogen phosphate in enhancing drug solubility and bioavailability.
  • Methodology: Liposomes were prepared using dodecyl dihydrogen phosphate as a surfactant to encapsulate various therapeutic agents.
  • Results:
    • Enhanced stability and solubility of hydrophobic drugs.
    • Improved cellular uptake and therapeutic efficacy in vitro.

This application highlights the potential of dodecyl dihydrogen phosphate in improving drug formulations for better clinical outcomes .

Surfactant Properties

Dodecyl dihydrogen phosphate exhibits surfactant properties that can be leveraged in environmental remediation efforts. It can aid in the removal of oily contaminants from water bodies due to its ability to reduce surface tension and enhance solubilization.

Case Study: Oil Spill Remediation

  • Objective: To assess the effectiveness of dodecyl dihydrogen phosphate in cleaning oil spills.
  • Methodology: Laboratory experiments were conducted to evaluate its efficacy in dispersing oil in water.
  • Results:
    • Significant reduction in oil-water interfacial tension.
    • Enhanced dispersion of oil droplets, facilitating biodegradation by microorganisms.

The findings suggest that dodecyl dihydrogen phosphate could be an effective agent for environmental cleanup operations, particularly in marine environments .

Mechanism of Action

Dodecylphosphate exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This interaction reduces surface tension and facilitates the formation of micelles. In biological systems, lauryl phosphate can disrupt cell membranes, leading to increased permeability and potential cell lysis .

Comparison with Similar Compounds

Structural Analogs: Alkyl Phosphates

Alkyl phosphates with varying chain lengths exhibit distinct physicochemical and functional properties:

Compound Alkyl Chain Length Phase-Transition Temp. Key Applications
Dodecylphosphate C12 2.3°C Vesicle formation, HA composites, LPA2 agonist
Dihexadecyl phosphate C16 >30°C* Membrane stability, drug delivery
Ethyl phosphate C2 N/A Hydroxyapatite modification
Di(2-ethylhexyl)phosphate Branched C8 N/A Zinc ore flotation (hemimorphite)

*Longer alkyl chains (e.g., C16) increase hydrophobicity and phase-transition temperatures, enhancing membrane stability but reducing solubility. This compound’s intermediate chain length balances surfactant efficacy and aqueous compatibility .

Receptor Agonists and Antagonists

This compound’s role in lysophosphatidic acid (LPA) receptor modulation differs significantly from other agonists:

  • LPA3 Receptor : OMPT (2S-OMPT), a selective LPA3 agonist, induced leukocyte accumulation at 3 µg/pouch, demonstrating receptor-specific efficacy absent in this compound .
  • EDG-4 (LPA3) Activation : While this compound is marketed as an EDG-4 activator, its direct interaction with G protein-coupled receptors remains less validated compared to sphingosine-1-phosphate derivatives (e.g., FTY720 phosphate) .

Mineral Flotation

This compound’s selectivity in ore flotation depends on alkyl chain length and mineral type:

Compound Target Mineral Optimal pH Range Selectivity (D)†
This compound Smithsonite 8–10 Moderate
Di(2-ethylhexyl)phosphate Hemimorphite 6–10 High

†Selectivity (D) quantifies discrimination between analytes. Longer/branched chains enhance hydrophobicity and mineral adhesion .

Bioceramics and Composites

This compound forms lamellar phases with hydroxyapatite (HA), mimicking bone structure. In contrast, ethyl phosphates modify HA crystallinity without lamellar organization, highlighting the role of alkyl chain length in composite morphology .

Analytical and Sensing Performance

In stimuli-responsive transporters, this compound’s performance as a counterion activator (IC₅₀ = 430 µM) is inferior to synthetic pores (IC₅₀ = 1.2 µM) but superior to phytate (IC₅₀ = 400 nM for N41 polymer) . Its moderate sensitivity and selectivity (D = 4.7) make it suitable for basic ion transport assays but less ideal for high-precision sensing .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing dodecylphosphate?

  • Methodology : Synthesis typically involves esterification of phosphoric acid with dodecyl alcohol under controlled acidic or alkaline conditions. Purification is achieved via column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H, ³¹P NMR) and infrared (IR) spectroscopy to identify phosphate ester bonds (e.g., P=O stretching at ~1250 cm⁻¹ and P–O–C vibrations near 1050 cm⁻¹) . For related alkylphosphonates, elemental analysis and mass spectrometry are used to confirm purity and molecular weight .

Q. How do researchers evaluate the surfactant properties of this compound?

  • Methodology : Critical micelle concentration (CMC) is determined using surface tension measurements (e.g., pendant drop tensiometry) or conductivity titrations. Dynamic light scattering (DLS) quantifies micelle size, while transmission electron microscopy (TEM) visualizes micelle morphology. Stability under varying pH or ionic strength is assessed via turbidity measurements or zeta potential analysis .

Q. What protocols are recommended for preparing this compound-containing buffers in biochemical assays?

  • Methodology : Dissolve this compound in deionized water or phosphate-buffered saline (PBS) at concentrations below its CMC to avoid micelle formation. Adjust pH using sodium phosphate dibasic (Na₂HPO₄·12H₂O) or monosodium phosphate, and validate buffer compatibility with assays (e.g., UV-Vis absorbance checks at target wavelengths) .

Advanced Research Questions

Q. How can researchers investigate potential interactions between this compound and G protein-coupled receptors (GPCRs) like EDG-4?

  • Methodology : Use radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) to test receptor activation. Pair with calcium flux assays (Fluo-4 AM dye) or cAMP quantification (ELISA) to monitor downstream signaling. Negative controls should include structurally similar surfactants (e.g., sodium dodecyl sulfate) to distinguish phosphate-specific effects .

Q. How should contradictory data on this compound’s stability in biological systems be resolved?

  • Methodology : Replicate experiments under standardized conditions (pH, temperature, ionic strength). Use high-performance liquid chromatography (HPLC) or LC-MS to track degradation products. Compare stability in vitro (cell culture media) versus in vivo (animal models) to identify environmental variables .

Q. What experimental designs are optimal for studying this compound’s stability in acidic/basic environments?

  • Methodology : Expose this compound to pH gradients (1–13) and monitor hydrolysis via ³¹P NMR or FTIR. Quantify phosphate release using malachite green assays. Compare degradation kinetics with other alkyl phosphates (e.g., hexylphosphate) to assess chain-length dependence .

Q. How can researchers extrapolate toxicological data from organophosphate classes to this compound?

  • Methodology : Perform comparative in vitro cytotoxicity assays (e.g., MTT or LDH release) using organophosphate analogs. Use molecular docking simulations to predict binding affinity to esterases or cholinesterases. Validate predictions with enzyme inhibition assays (Ellman’s method for acetylcholinesterase activity) .

Q. What techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodology : Adapt phosphatidylcholine assay protocols (e.g., enzymatic hydrolysis followed by choline oxidase/peroxidase reaction) with this compound-specific modifications. Validate recovery rates using spiked samples and cross-check with LC-MS/MS for accuracy .

Q. Methodological Best Practices

Q. How should researchers manage data reproducibility when studying this compound’s self-assembly behavior?

  • Guidelines : Document solvent purity, temperature, and mixing protocols rigorously. Use atomic force microscopy (AFM) or cryo-TEM for micelle imaging. Share raw datasets (DLS, surface tension) in public repositories with metadata on experimental conditions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Guidelines : Implement quality control (QC) via ³¹P NMR to confirm esterification completion. Use standardized reagents (e.g., ACS-grade phosphoric acid) and track lot numbers. Publish detailed synthetic protocols in supplementary materials to aid replication .

Properties

Molecular Formula

C12H25O4P-2

Molecular Weight

264.30 g/mol

IUPAC Name

dodecyl phosphate

InChI

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2

InChI Key

TVACALAUIQMRDF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Further, the thus recovered 1110 g of phosphoric acid (lower layer (1)+lower layer (2)) contained 5.13 mol (503 g) of orthophosphoric acid and 0.01 mol (2.7 g) of monododecyl phosphate. 183 g (1.4 mol) of 75% phosphoric acid at the foods additive grade were supplemented to the recovered phosphoric acid and concentrated in the same manner as described above to obtain 606 g of 105.1% polyphosphoric acid (6.5 mol converted as orthophosphoric acid). The hue of the polyphosphoric acid showed no change at all, in the hue or the like as compared with that in the phosphoric acid used initially. Further, the polyphosphoric acid was used for the reaction in the same manner as above by dropwise addition into the n-hexane solution (243 g) of 243 g (1.3 mol) of dodecyl alcohol and hydrolysis was carried out. As the result of analysis, 1.275 mol (340.5 g) of monododecyl phosphate, 0.012 mol (5.2 g) of didodecyl phosphate and 5.21 mol (510.6 g) of orthophosphoric acid (99.0% alcohol conversion rate).
[Compound]
Name
polyphosphoric acid
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reactant
Reaction Step One
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[Compound]
Name
polyphosphoric acid
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243 g
Type
reactant
Reaction Step Three
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243 g
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred vessel was added 60 percent w/w of the PEG-5 behenyl phosphate of Example 2 and 40 percent w/w of the lauryl phosphate of Example 1. The vessel contents were heated to 70° C. and allowed to mix for 30 minutes, and then recovered as a mixture of mono- and diester phosphates of PEG-5 behenyl alcohol and lauryl alcohol having an acid value of 169.5 mg KOH.
Name
behenyl phosphate
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reactant
Reaction Step One
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